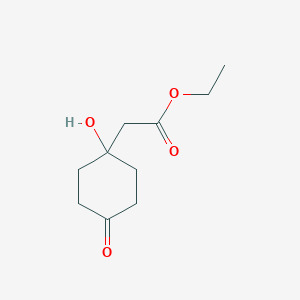

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Vue d'ensemble

Description

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H16O4 . It is a novel 5-lipoxygenase inhibitor .

Synthesis Analysis

The synthesis of this compound involves several steps. The upstream synthesis route includes compounds such as 189509-22-6, 678967-25-4, and 4746-97-8 . The downstream synthetic route includes compounds such as 101489-38-7 and 93675-85-5 .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Key: TXSPYNSGSUBIQZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various compounds. For instance, it can be synthesized from compounds like 189509-22-6, 678967-25-4, and 4746-97-8 . It can also be used to synthesize other compounds such as 101489-38-7 and 93675-85-5 .Applications De Recherche Scientifique

Crystal Structure Studies

Studies on the crystal and molecular structures of compounds related to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate reveal their potential in understanding molecular interactions and stability. For example, research on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate illustrates the significance of these compounds in studying molecular arrangements and disorder within crystals, which is crucial for the development of new materials and pharmaceuticals (Kaur et al., 2012).

Oxidation Reactions

Research on the oxidation of nopyl acetate, a compound structurally similar to this compound, has led to the identification of various oxidation products. This research provides insights into the reaction pathways and the potential applications of these compounds in chemical syntheses and industrial processes (Chen Jin-zhu & Xiao Zhuan-quan, 2006).

Synthesis and Biological Investigations

The synthesis of new derivatives of compounds similar to this compound, such as thiazolidinone and oxadiazoline coumarin derivatives, has been explored. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Elhafez et al., 2003).

Enzymatic Resolution

The enzymatic resolution of related compounds, such as ethyl 2-hydroxy-4-phenylbutyrate, demonstrates the potential of using biocatalysts for the production of enantiomerically pure intermediates. This has significant implications for the pharmaceutical industry, where the purity of intermediates is crucial (Liese et al., 2002).

Hydrogen Bond Analysis

Investigations into compounds like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate have provided insights into hydrogen bonding interactions. Understanding these interactions is key for the development of new drugs and materials (Hernández-Ortega et al., 2001).

Marine Fungus Derivatives

Research on the marine fungus Penicillium sp. led to the discovery of new compounds structurally related to this compound. These findings expand our understanding of marine biochemistry and the potential for novel bioactive compounds (Wu et al., 2010).

Baker's Yeast Reduction

Studies on the reduction of methyl and ethyl (2-oxocyclohexyl) acetates using baker's yeast demonstrate the potential of using microorganisms in stereoselective synthesis, which is vital for producing chiral drugs (Ganaha et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are currently unknown

Mode of Action

It is known that the compound contains a hydroxyl group and a ketone group, which may interact with various biological targets through hydrogen bonding or other types of chemical interactions .

Action Environment

It is known that the compound should be stored in a freezer under -20°c , suggesting that temperature could be an important factor in maintaining its stability.

Analyse Biochimique

Cellular Effects

The effects of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate on cells are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSPYNSGSUBIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC(=O)CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669827 | |

| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81053-18-1 | |

| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

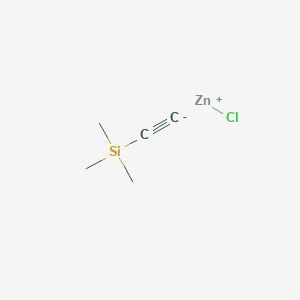

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)